molecular formula C20H14O4 B14130879 [(Pyren-1-yl)methyl]propanedioic acid CAS No. 4643-67-8

[(Pyren-1-yl)methyl]propanedioic acid

Cat. No.: B14130879
CAS No.: 4643-67-8
M. Wt: 318.3 g/mol
InChI Key: BRCOJWIRBQVLJJ-UHFFFAOYSA-N
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Description

[(Pyren-1-yl)methyl]propanedioic acid is a specialized organic building block designed for advanced materials research, particularly in the synthesis of metal-organic frameworks (MOFs). This compound features a pyrene moiety, a polycyclic aromatic hydrocarbon known for its exceptional optical and electronic properties, such as high fluorescence quantum yield and long-lived excited states . The propanedioic acid (malonic acid) group provides binding sites for coordination with various metal ions, allowing researchers to construct crystalline porous materials . The integration of the pyrene chromophore into the MOF structure can impart unique photophysical characteristics not observed in the isolated molecule, making it valuable for developing luminescent sensors and photocatalytic systems . Primary research applications for this reagent include the development of luminescent MOFs for chemical sensing, the creation of photocatalysts for energy conversion or environmental remediation, and the engineering of porous materials for gas adsorption and separation processes . The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4643-67-8

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(pyren-1-ylmethyl)propanedioic acid

InChI

InChI=1S/C20H14O4/c21-19(22)16(20(23)24)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,22)(H,23,24)

InChI Key

BRCOJWIRBQVLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)C(=O)O

Origin of Product

United States

The Role of Propanedioic Acid Derivatives in Organic Synthesis and Functionalization

Convergence of Pyrene (B120774) and Propanedioic Acid Architectures: Rationale and Research Scope

The rationale behind the synthesis and study of [(Pyren-1-yl)methyl]propanedioic acid stems from the complementary nature of its two core components: the pyrene moiety and the propanedioic acid (malonic acid) backbone. Pyrene is a well-known polycyclic aromatic hydrocarbon (PAH) celebrated for its strong fluorescence, long-lived excited states, and sensitivity to its local environment. researchgate.netnih.gov These properties make it an excellent candidate for applications in fluorescence spectroscopy, sensing, and as a component in optoelectronic materials. researchgate.net

Conversely, propanedioic acid and its esters are fundamental building blocks in organic synthesis. The presence of two carboxylic acid groups and an active methylene group provides a versatile platform for a wide array of chemical transformations, including esterification, amidation, and the formation of carbon-carbon bonds. chemicalbook.comwikipedia.org The convergence of these two architectures in this compound thus yields a bifunctional molecule where the pyrene unit acts as a signaling component and the propanedioic acid moiety serves as a versatile chemical handle for further functionalization or integration into larger molecular systems.

The design of hybrid systems like this compound is guided by several key principles aimed at harnessing the synergistic properties of the constituent parts. A primary consideration is the nature of the linker connecting the pyrene fluorophore to the malonate backbone. In this case, a methyl group provides a short and flexible linkage, which influences the spatial relationship between the two moieties and, consequently, the photophysical behavior of the pyrene unit.

Another crucial design aspect is the dicarboxylic acid functionality of the malonate group. These acidic protons can be deprotonated to form carboxylates, which can act as ligands for metal ions or as nucleophiles in various reactions. This functionality allows for the targeted assembly of more complex supramolecular structures or the covalent attachment of the molecule to other substrates.

The potential for π-π stacking interactions between the pyrene units of adjacent molecules is also a significant design consideration. researchgate.net By controlling the concentration and the environment, it may be possible to modulate the formation of pyrene excimers, which exhibit a characteristic red-shifted fluorescence compared to the monomer emission. This property is highly valuable for probing intermolecular interactions and for the development of ratiometric fluorescent sensors.

A plausible synthetic route to this compound involves a two-step process. The first step is the alkylation of a malonic ester, such as diethyl malonate, with 1-(chloromethyl)pyrene in the presence of a base. The resulting diethyl ester can then be hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid product. beilstein-journals.orggoogle.com

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(pyren-1-ylmethyl)propanedioic acid
CAS Number 4643-67-8
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol
Appearance Expected to be a solid

Table 2: Representative Photophysical Properties of Pyrene Derivatives

PropertyTypical Value Range
Absorption Maximum (λabs) 320-350 nm
Monomer Emission Maximum (λem) 370-400 nm
Excimer Emission Maximum (λem) 450-500 nm
Fluorescence Quantum Yield (ΦF) 0.5 - 0.9 (in solution)

Note: The photophysical data are representative of pyrene-containing compounds and are provided for illustrative purposes. Actual values for this compound would require experimental determination.

The unique hybrid structure of this compound gives rise to several compelling, hypothesis-driven research directions:

Fluorescent Sensing of Metal Ions: A primary research hypothesis is that the dicarboxylic acid moiety can act as a chelating agent for metal ions. The coordination of a metal ion is expected to perturb the electronic environment of the pyrene fluorophore, leading to a detectable change in its fluorescence intensity or emission wavelength. This could be explored for the selective detection of specific metal cations.

Monomers for Functional Polymers: It is hypothesized that this compound can be utilized as a monomer in polymerization reactions. For instance, it could be incorporated into polyester (B1180765) or polyamide chains through its carboxylic acid groups. The resulting polymers would possess fluorescent properties, and the proximity of the pyrene units along the polymer backbone could be studied through the formation of intramolecular or intermolecular excimers, providing insights into polymer conformation and dynamics. mdpi.com

Building Blocks for Metal-Organic Frameworks (MOFs): A further hypothesis is that this compound can serve as an organic linker for the synthesis of novel MOFs. The dicarboxylic acid functionality is well-suited for coordinating with metal nodes to form extended, porous structures. The incorporation of the pyrene unit into the MOF framework could impart interesting photoluminescent or sensing properties to the resulting material.

Probes for Biological Systems: The interaction of the pyrene moiety with biomacromolecules, such as proteins, could be investigated. It is hypothesized that the molecule could act as a fluorescent probe, with changes in its fluorescence signaling binding events or changes in the local environment of the biomolecule.

Surface Functionalization of Nanomaterials: The carboxylic acid groups could be used to anchor this compound to the surface of nanomaterials, such as graphene or quantum dots. manchester.ac.uk This would create a fluorescently labeled nanomaterial with potential applications in imaging and sensing. The strong π-π interactions of the pyrene group with graphitic surfaces could further enhance this binding. manchester.ac.uk

Strategies for Pyrene Functionalization at the C-1 Position

The pyrene scaffold is a well-studied PAH, but its functionalization can be challenging due to the presence of multiple reactive sites. mdpi.comresearchgate.net The electronic structure of pyrene dictates that the 1, 3, 6, and 8 positions are the most electron-rich and thus most susceptible to electrophilic attack. rsc.orgmdpi.com Achieving selective functionalization, particularly monosubstitution at the C-1 position, is a critical first step in the synthesis of this compound.

Electrophilic Aromatic Substitution (EAS) is a foundational strategy for the functionalization of aromatic systems, including pyrene. The significant orbital coefficient at the C-1, C-3, C-6, and C-8 positions makes them the preferred sites for electrophilic reactions. mdpi.com This regioselectivity is governed by the formation of the most stable Wheland intermediate (also known as an arenium ion), where the positive charge is most effectively delocalized across the polycyclic system. acs.org

Common EAS reactions that can be controlled to achieve C-1 monosubstitution include:

Friedel-Crafts Acylation: This reaction, using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride, typically yields 1-acetylpyrene. google.com The resulting ketone can then be reduced to an ethyl group or converted to other functional groups. For the target molecule, the acetyl group can be a precursor to the required methyl linker.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C-1 position, which can be subsequently reduced to a hydroxymethyl or methyl group.

Halogenation: Reactions with bromine or chlorine under controlled conditions can yield 1-bromopyrene, a versatile intermediate for subsequent cross-coupling reactions.

The primary advantage of EAS is its reliance on well-established, often scalable reaction conditions. However, a significant drawback can be the formation of polysubstituted byproducts, requiring careful control of stoichiometry and reaction conditions to favor monosubstitution.

ReactionReagentsC-1 ProductApplication
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-AcetylpyrenePrecursor to methyl-linked derivatives
BrominationBr₂, FeBr₃1-BromopyreneSubstrate for coupling reactions
NitrationHNO₃, H₂SO₄1-Nitropyrene (B107360)Precursor to 1-aminopyrene
ThianthrenationThianthrene S-oxide (TTO)1-ThianthreniumpyrenePrecursor for further functionalization

In recent decades, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for functionalizing aromatic compounds. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials (like halopyrenes) and can offer superior regioselectivity compared to classical EAS. rsc.org Catalysts based on palladium, rhodium, and iridium are commonly employed. nih.gov

Regioselectivity in these reactions is often achieved through the use of a directing group attached to the pyrene core. For instance, a carboxylic acid group at the C-1 position can direct the ortho-arylation to the C-2 position using a palladium catalyst. researchgate.net While this directs to C-2, the principle demonstrates the power of directing groups in controlling C-H activation. To functionalize the C-1 position directly, one could envision a scenario where a temporary directing group is placed at an adjacent position or where the inherent reactivity of the C-1 C-H bond is exploited under specific catalytic conditions. These methods represent the forefront of synthetic strategy, offering elegant and efficient routes to substituted pyrenes. mdpi.com

Regioselectivity is a cornerstone of pyrene chemistry, as controlling the position of substitution is crucial for defining the properties of the final molecule. As discussed, both classical EAS and modern C-H activation methods have developed strategies to control this outcome. EAS inherently favors the C-1 position due to electronic factors, while C-H activation relies on directing groups or catalyst control. mdpi.comnih.gov For instance, Lewis base-directed electrophilic borylation has been used to achieve regioselective functionalization of the pyrene core. nih.gov

While this compound is an achiral molecule, the principles of stereoselective synthesis are critical when constructing more complex chiral pyrene adducts. Asymmetric catalysis or the use of chiral auxiliaries can be employed to control the three-dimensional arrangement of substituents. For example, the lithiation of N-benzylpyrene-1-carboxamide followed by electrophilic quenching can lead to the formation of three stereogenic centers in a highly stereoselective manner, demonstrating that chiral complexity can be introduced onto the pyrene scaffold with high control. mdpi.com This level of control is essential for applications in materials science and medicinal chemistry where specific stereoisomers are required.

Approaches to Propanedioic Acid Derivatization and C-C Bond Formation

The formation of the carbon-carbon bond between the pyrenylmethyl electrophile and the propanedioic acid nucleophile is the key coupling step in the synthesis. This transformation bridges the aromatic and aliphatic portions of the target molecule.

The malonic ester synthesis is a classic and highly effective method for preparing substituted carboxylic acids, making it ideally suited for the synthesis of this compound. wikipedia.orguobabylon.edu.iq The general strategy involves the alkylation of an enolate derived from a malonic acid diester, such as diethyl malonate. ucalgary.caorganicchemistrytutor.com

The sequence of reactions is as follows:

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in ethanol (B145695). The base abstracts one of the acidic α-protons located on the carbon between the two carbonyl groups (pKa ≈ 13), forming a resonance-stabilized enolate. ucalgary.ca This enolate is a potent carbon nucleophile.

Nucleophilic Substitution: A suitable pyrene-containing electrophile, such as 1-(bromomethyl)pyrene (B43492) or 1-(chloromethyl)pyrene, is introduced. The malonate enolate attacks the electrophile in a bimolecular nucleophilic substitution (SN2) reaction, forming a new C-C bond and yielding diethyl 2-[(pyren-1-yl)methyl]malonate.

Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₃O⁺) or by saponification with a strong base (e.g., NaOH) followed by acidification. This final step yields the target molecule, this compound.

A major advantage of this method is its versatility; a wide range of bases and alkylating agents can be used. A potential drawback is the possibility of dialkylation if the stoichiometry and reaction conditions are not carefully controlled. wikipedia.org

StepReagentsIntermediate/ProductMechanism
Enolate FormationDiethyl malonate, Sodium EthoxideMalonate EnolateAcid-Base Reaction
Alkylation1-(Bromomethyl)pyreneDiethyl 2-[(pyren-1-yl)methyl]malonateSN2 Reaction
HydrolysisH₃O⁺, heat or 1. NaOH 2. H₃O⁺This compoundEster Hydrolysis

Carbonylation reactions, which utilize carbon monoxide (CO) as a C1 building block, represent a powerful tool in modern organic synthesis for constructing carbonyl-containing compounds. researchgate.net These reactions are most often catalyzed by transition metals, particularly palladium. nih.gov While the malonic ester synthesis is more direct for the target molecule, carbonylation strategies offer alternative conceptual pathways for generating the propanedioic acid moiety.

Palladium-catalyzed carbonylation can be used to synthesize esters, amides, and ketones. nih.gov For instance, a double carbonylation process, while challenging, could theoretically transform a suitable precursor into a malonic acid derivative. More established methods involve the carbonylation of metal-alkoxide complexes or the hydroesterification of α,β-unsaturated esters.

A relevant example is the palladium-catalyzed oxidative carbonylation of β-amino alcohols to form oxazolidin-2-ones, which showcases the ability of these systems to perform complex transformations involving CO insertion. researchgate.net Similarly, palladium iodide-based catalysts are effective in a variety of carbonylation reactions, including the synthesis of cyclic carbonates from diols. mdpi.com Although a direct, one-step carbonylation to form this compound is not established, the principles of these reactions highlight the potential for developing novel synthetic routes using CO as a fundamental building block.

Catalyst SystemSubstrate TypeProduct TypeReference Example
Pd(PPh₃)₂Cl₂Primary Amines, ¹¹CON,N'-Disubstituted UreasSynthesis of ¹¹C-radiolabelled ureas nih.gov
PdI₂/KIβ-Amino Alcohols, COOxazolidinonesCyclocarbonylation researchgate.net
Pd-based catalystAryl Halides, CO, NucleophileEsters, Amides, KetonesHeck, Suzuki, and Stille Carbonylations nih.gov
Photoredox/PalladiumEnamides, CO1,3-Oxazin-6-onesAerobic Intramolecular Oxidative Carbonylation

Strategic Incorporation of the Pyrenyl-Methyl Moiety

The introduction of the pyrenyl-methyl group is a critical step in the synthesis of this compound. This is typically achieved through the nucleophilic substitution reaction of a suitable pyrene-containing electrophile with a propanedioic acid precursor. The most common strategy involves the use of 1-(halomethyl)pyrene, such as 1-(chloromethyl)pyrene or 1-(bromomethyl)pyrene, as the electrophilic partner. This pyrene derivative can be reacted with a nucleophilic source of the propanedioic acid moiety, most commonly a malonic ester like diethyl malonate.

The reaction proceeds via an SN2 mechanism, where the enolate of the malonic ester, generated by a suitable base, attacks the electrophilic carbon of the 1-(halomethyl)pyrene, displacing the halide and forming the desired carbon-carbon bond. The choice of base and solvent is crucial for the success of this reaction, with sodium ethoxide in ethanol being a common system for the deprotonation of diethyl malonate. libretexts.org The strategic advantage of this approach lies in the ready availability of both the pyrene-based electrophile and the malonic ester nucleophile, making it a convergent and efficient method for assembling the core structure of the target molecule.

Synthetic Routes to this compound

The synthesis of this compound is generally accomplished through a multi-step process that involves the initial formation of a diester precursor, followed by hydrolysis to yield the final dicarboxylic acid. This approach allows for easier handling and purification of the intermediate compounds.

A typical multi-step synthesis for this compound can be designed as follows:

Preparation of the Nucleophile: The synthesis begins with the generation of the enolate of a malonic ester, such as diethyl malonate. This is achieved by treating the malonic ester with a strong base, like sodium ethoxide, in an anhydrous solvent, typically ethanol. libretexts.org The acidity of the α-hydrogens of the malonic ester (pKa ≈ 13) allows for complete deprotonation by the alkoxide base. libretexts.org

Alkylation with 1-(Halomethyl)pyrene: The generated enolate is then reacted with 1-(chloromethyl)pyrene or 1-(bromomethyl)pyrene. This SN2 reaction leads to the formation of diethyl 2-[(pyren-1-yl)methyl]malonate. Optimization of this step involves controlling the reaction temperature to prevent side reactions and ensuring the use of stoichiometric amounts of the reactants to maximize the yield of the mono-alkylated product.

Hydrolysis of the Diester: The final step is the hydrolysis of the diethyl 2-[(pyren-1-yl)methyl]malonate to this compound. This is typically achieved by saponification using a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification with a strong acid like hydrochloric acid. libretexts.orggoogle.com

Below is an interactive data table with representative yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature for malonic ester syntheses.

Reaction StepReactantsProductRepresentative Yield (%)
AlkylationDiethyl malonate, 1-(Chloromethyl)pyrene, Sodium ethoxideDiethyl 2-[(pyren-1-yl)methyl]malonate85-95
HydrolysisDiethyl 2-[(pyren-1-yl)methyl]malonate, Potassium hydroxideThis compound90-98

Note: The yields presented are representative values for analogous malonic ester synthesis reactions and may vary depending on the specific experimental conditions.

Purification Techniques for Complex Organic Syntheses

The purification of the intermediates and the final product is a crucial aspect of the synthesis of this compound. Due to the polycyclic aromatic nature of the pyrene moiety, specialized purification techniques are often required to achieve high purity.

Chromatographic techniques are indispensable for the purification of pyrene derivatives. The choice of the chromatographic method depends on the polarity and volatility of the compound.

Column Chromatography: Silica gel column chromatography is a standard method for the purification of the diethyl 2-[(pyren-1-yl)methyl]malonate intermediate. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to separate the product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final product, reverse-phase HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common setup for the purification of pyrene-containing compounds. bris.ac.uk

Other Chromatographic Techniques: For the separation of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, more advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and supercritical fluid chromatography (SFC) can be utilized, particularly for analytical purposes to assess purity. bris.ac.ukresearchgate.net

The following table summarizes the applicability of various chromatographic techniques for the purification of pyrene derivatives.

Chromatographic TechniqueStationary PhaseTypical Mobile PhaseApplication
Column ChromatographySilica GelHexane/Ethyl AcetatePreparative purification of intermediates
Reverse-Phase HPLCC18Acetonitrile/WaterHigh-purity purification of the final product
Gas Chromatography (GC)Various (e.g., polysiloxane)Inert gas (e.g., Helium)Purity analysis of volatile derivatives
Supercritical Fluid Chromatography (SFC)VariousSupercritical CO2 with modifiersFast separation and purification

Crystallization is a powerful technique for the final purification of solid organic compounds like this compound. This method relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration. For pyrene derivatives, common solvents for recrystallization include ethanol, acetone, or mixtures of solvents. libretexts.org The effectiveness of recrystallization can be enhanced by techniques such as seeding with a pure crystal to initiate crystallization. Careful selection of the solvent system is key to obtaining high-purity crystalline material.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and energies.

Geometric optimization using DFT methods, such as B3LYP with a 6-311G** basis set, is employed to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netscirp.org For [(Pyren-1-yl)methyl]propanedioic acid, the pyrene (B120774) core is expected to remain largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. researchgate.netscirp.org The propanedioic acid group, linked by a methyl bridge, will adopt a conformation that minimizes steric hindrance.

Vibrational analysis, following geometric optimization, serves two key purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the calculated structure.

ParameterPredicted Value
C-C Bond Lengths (aromatic)1.39 - 1.43 Å
C-H Bond Lengths (aromatic)~1.08 Å
Ring Bond Angles~120°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and its ability to absorb light. irjweb.com A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrene ring, while the LUMO may have contributions from both the pyrene system and the carboxylic acid groups.

The absorption of ultraviolet-visible (UV-Vis) light corresponds to the promotion of an electron from the HOMO to the LUMO or other higher unoccupied orbitals. The energy of this electronic transition is related to the HOMO-LUMO gap. DFT calculations on pyrene and its derivatives have shown that substitutions on the pyrene ring can modulate this gap. For instance, the calculated HOMO-LUMO gap for pyrene is approximately 3.84 eV. scirp.org A study on various substituted pyrenes reported a HOMO-LUMO gap of 3.78 eV for pyrene itself when calculated with the B3LYP method and 6-311++G(d,p) basis set. The introduction of a carboxyl (COOH) group was found to influence this gap. researchgate.net

Molecular OrbitalEnergy (a.u.)Energy (eV)
LUMO-0.064-1.74
HOMO-0.205-5.58
HOMO-LUMO Gap (ΔE) 0.141 3.84

The electronic transitions in this compound are expected to be of two primary types:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the extensive conjugated π-system of the pyrene core and are typically responsible for the strong absorption bands in the UV region of the spectrum. rsc.org

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxylic acid groups, to a π* antibonding orbital of the pyrene ring or the carbonyl group. These transitions are generally weaker than π → π* transitions. researchgate.net

The nature and energy of these transitions dictate the photophysical properties of the molecule, including its absorption and fluorescence characteristics.

Prediction of Reactivity and Mechanistic Insights

The electronic structure of a molecule, as described by FMO theory, provides valuable insights into its potential reactivity. The HOMO, being the orbital most willing to donate electrons, indicates regions of nucleophilicity. Conversely, the LUMO, as the lowest energy orbital capable of accepting electrons, points to regions of electrophilicity. irjweb.com

For this compound, the high electron density of the pyrene ring suggests that it will be susceptible to electrophilic attack. The carboxylic acid groups, on the other hand, can act as both hydrogen bond donors and acceptors, and can be deprotonated to form carboxylates, influencing the molecule's solubility and its ability to coordinate with metal ions. The presence of acidic protons on the propanedioic acid moiety also suggests reactivity towards bases. DFT studies can be used to calculate various reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, to quantify the reactivity of the molecule. researchgate.netscirp.org These parameters help in understanding the kinetic stability and reactivity of the compound. irjweb.com

Electrophilicity and Nucleophilicity Parameters

The reactivity of an organic molecule can be quantified using established reactivity scales. The Mayr-Patz equation, log k = s(N + E), provides a framework for predicting reaction rate constants (k) by correlating the nucleophilicity of a compound (defined by parameters N and s) with the electrophilicity of its reaction partner (E). researchgate.net In this scale, the N parameter quantifies the nucleophilic strength, while the s parameter accounts for the nucleophile's specific sensitivity to changes in the electrophile. researchgate.net

The pyrene core, a large polycyclic aromatic hydrocarbon, is an electron-rich π-system, which generally imparts nucleophilic character to its derivatives. researchgate.net The propensity of these compounds to act as electron donors is a key feature of their chemistry. researchgate.net While specific, experimentally-derived N and s parameters for this compound have not been reported in the surveyed literature, the reactivity of related structures has been quantified. For instance, a study on 4-(pyren-1-yl)thiazol-2-amine successfully positioned it on the nucleophilicity scale, determining an N parameter of 5.39 by reacting it with the reference electrophile 4,6-dinitrobenzofuroxan. researchgate.net This demonstrates that the nucleophilicity of the pyrene moiety can be systematically evaluated.

The global electrophilicity index (ω), another theoretical parameter derived from conceptual Density Functional Theory (DFT), categorizes the ability of a molecule to accept electronic charge from its surroundings. researchgate.net A comprehensive computational study on this compound would be required to calculate its specific N, s, and ω values to fully characterize its reactivity profile within these theoretical frameworks.

Reaction Pathways and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the energetic landscape that connects reactants to products. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states—the highest energy points along the reaction coordinate. nih.gov This type of analysis is crucial for predicting reaction feasibility, understanding selectivity, and elucidating complex mechanisms.

A transition state analysis for a reaction involving this compound would typically employ methods like DFT to:

Locate the minimum energy structures of reactants, products, and any intermediates.

Identify the transition state structure connecting these minima.

Calculate the activation energy (the energy barrier between the reactant and the transition state), which is a key determinant of the reaction rate.

Such computational studies, often performed in conjunction with experimental kinetic isotope effect (KIE) measurements, provide a highly detailed picture of the bond-making and bond-breaking processes during a reaction. nih.gov While these methods are powerful for mechanistic analysis, specific studies detailing the reaction pathways and transition states for reactions of this compound are not available in the reviewed scientific literature.

Theoretical Characterization of Electronic Properties for Organic Semiconductors

Pyrene-based materials have garnered significant interest as active components in organic electronic devices due to their excellent photoelectric properties, chemical stability, and high charge carrier mobility. researchgate.netbeilstein-journals.org The large, planar π-conjugated system of the pyrene core facilitates strong intermolecular π–π interactions, which are essential for efficient charge transport in the solid state. beilstein-journals.org Theoretical characterization is vital for understanding the fundamental electronic properties that make these materials promising organic semiconductors and for rationally designing new molecules with enhanced performance. researchgate.netuky.edu

Reorganization Energies and Charge Mobility Calculations

Charge transport in organic semiconductors is often described as a "hopping" process, where a charge (an electron or a hole) moves between adjacent molecules. According to the semiclassical Marcus theory, the rate of this charge transfer is critically dependent on the intramolecular reorganization energy (λ). nih.govresearchgate.net The reorganization energy is the energy required to distort the geometry of a neutral molecule to that of its charged (anionic or cationic) state without the charge actually being transferred, and vice versa. researchgate.net A lower reorganization energy corresponds to a smaller structural change upon charge transfer, which facilitates a faster charge hopping rate and, consequently, higher charge mobility. nih.gov

The total reorganization energy consists of two components: an inner-sphere (intramolecular) part (λin) arising from the relaxation of the molecule's geometry, and an outer-sphere (intermolecular) part (λout) related to the relaxation of the surrounding medium. nih.govacs.org For nonpolar molecular systems, the inner-sphere component is often the dominant contributor. nih.gov Computational methods, particularly DFT, are widely used to calculate the reorganization energies for both hole (λh) and electron (λe) transport. researchgate.net While specific calculations for this compound were not found, data for pyrene and related systems illustrate the typical values for this class of compounds.

CompoundHole Reorganization Energy (λh) (meV)Electron Reorganization Energy (λe) (meV)Reference
Pyrene-TCNQ152.019255.798 researchgate.net
Pyrene-F2TCNQ153.251258.463 researchgate.net
Pyrene-F4TCNQ154.086254.331 researchgate.net
Tetra Hydroxy Pyrene (THP)340790 researchgate.net

Structure-Mobility Relationships in Pyrene-Based Systems

The charge carrier mobility of an organic semiconductor is not solely an intrinsic property of a single molecule but is heavily influenced by the collective arrangement of molecules in the solid state (i.e., molecular packing). uky.edu The relationship between molecular structure, solid-state packing, and charge mobility is a central theme in the design of high-performance organic electronic materials. nih.govresearchgate.net

Key factors influencing mobility in pyrene-based systems include:

Substituents: The nature and position of substituent groups on the pyrene ring can dramatically alter molecular packing. researchgate.netuky.edu Bulky groups can disrupt the desirable co-facial π–π stacking, while other functional groups can be used to encourage specific packing motifs (e.g., herringbone or brickwork) that create efficient 2D or 3D charge transport pathways. acs.org The [(methyl)propanedioic acid] group in the title compound would be expected to influence intermolecular interactions, potentially through hydrogen bonding, thereby affecting the crystal structure.

Planarity: A planar molecular structure is conducive to close packing and strong electronic coupling between adjacent molecules, which is beneficial for charge transport. researchgate.net

Molecular Packing: The degree of overlap between the π-orbitals of neighboring molecules, quantified by the electronic coupling (or transfer integral), is highly sensitive to their relative distance and orientation. acs.org High mobility is often associated with ordered crystal structures that feature significant electronic coupling along multiple directions. beilstein-journals.orgacs.org

Theoretical investigations into various pyrene derivatives have demonstrated their potential for high charge mobility, with some compounds predicted to have electron mobilities as high as 6.24 cm² V⁻¹ s⁻¹. researchgate.net The performance of a given derivative is a direct consequence of its specific structure and resulting solid-state architecture. researchgate.net

Pyrene DerivativeMobility TypeMobility (cm² V⁻¹ s⁻¹)Reference
1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP)Hole2.1 acs.orgnih.gov
2,7-diphenyl-substituted pyreneHole (predicted)2.95 researchgate.net
4,5-dithienypyreneElectron (predicted)6.24 researchgate.net
Pyrene-thiophene discotic liquid crystalHole10⁻⁴ - 10⁻³ rsc.org

Advanced Spectroscopic and Spectrometric Characterization for Elucidating Molecular Architecture and Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of [(Pyren-1-yl)methyl]propanedioic acid. By analyzing the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, a complete atom-by-atom connectivity map can be established.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrene (B120774) ring and the aliphatic protons of the methylpropanedioic acid moiety. The pyrene protons typically appear in the downfield region (δ 7.8–8.5 ppm) as a series of complex multiplets due to spin-spin coupling. sfasu.edu The methylene (B1212753) (-CH₂) and methine (-CH) protons of the propanedioic acid chain would appear more upfield. The two carboxylic acid protons (-COOH) are expected to be highly deshielded, appearing as a broad singlet at the far downfield end of the spectrum (δ 10-13 ppm). preprints.org

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom. The aromatic carbons of the pyrene core resonate between δ 120–135 ppm. sfasu.edu The carbonyl carbons of the dicarboxylic acid groups are characteristically found far downfield (δ 165–175 ppm), while the aliphatic methylene and methine carbons appear in the upfield region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for pyrene and malonic acid derivatives. Actual experimental values may vary depending on solvent and other conditions.)

For a molecule with a complex and crowded proton spectrum like this compound, two-dimensional (2D) NMR techniques are essential for definitive signal assignment. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would be used to trace the connectivity within the pyrene ring system and to confirm the coupling between the methylene and methine protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (which have no attached protons) by their correlation to nearby protons. For instance, the quaternary C1 carbon of the pyrene ring can be assigned by its correlation to the methylene protons.

NMR spectroscopy can also provide valuable information about the preferred three-dimensional structure and dynamic behavior of the molecule in solution. auremn.org.br The rotational freedom around the single bonds connecting the pyrene ring, the methylene bridge, and the propanedioic acid unit allows for various possible conformations. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. By analyzing NOESY cross-peaks, it is possible to determine the relative orientation of the pyrene ring with respect to the aliphatic side chain, providing insights into the molecule's most stable conformation in a given solvent. mdpi.com

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular identity of this compound by providing its exact molecular weight and a characteristic fragmentation fingerprint.

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For this compound (C₂₀H₁₄O₄), the calculated monoisotopic mass is 318.0892 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield an observed mass that matches this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the compound's chemical formula.

Table 2: HRMS Data for this compound

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. For dicarboxylic acids, a common fragmentation pathway involves the loss of water (18 Da) and carbon dioxide (44 Da). nih.gov A key fragmentation for this molecule would be the cleavage of the bond between the methylene group and the pyrene ring, leading to a stable pyrenemethyl cation (m/z 215) or radical. The loss of the entire propanedioic acid moiety is also a probable pathway. mdpi.comlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov An LC-MS method would first separate this compound from any impurities or other components in a mixture using a reversed-phase column. researchgate.net As the pure compound elutes from the column, it is introduced directly into the mass spectrometer, which provides its mass spectrum for positive identification. This technique is invaluable for analyzing reaction mixtures during synthesis or for quantifying the compound in complex matrices. waters.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The absorption spectrum of this compound is dominated by the extensive π-conjugated system of the pyrene core.

Table 3: Typical UV-Vis Absorption Maxima for Pyrene Chromophore


Characterization of Electronic Transitions and Absorption Bands

The absorption spectrum of this compound is dominated by the pyrene core. Unsubstituted pyrene in a non-polar solvent like cyclohexane (B81311) exhibits a well-defined UV-Vis absorption spectrum characterized by four distinct bands resulting from π→π* electronic transitions. acs.orgnih.gov These transitions originate from the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital.

The four primary absorption bands of the parent pyrene chromophore are:

A weak, long-wavelength band (S₁ ← S₀) that displays significant vibrational fine structure.

Two moderately intense bands (S₂ ← S₀ and S₃ ← S₀), also with vibrational structure.

A very strong, higher-energy band (S₄ ← S₀). acs.org

The attachment of a substituent, such as the (methyl)propanedioic acid group at the 1-position, perturbs the symmetry and electronic distribution of the pyrene π-system. edpsciences.org This perturbation directly influences the energy levels of the molecular orbitals involved in the electronic transitions. Research on various 1-substituted pyrene derivatives has shown that substitution at this position has a strong influence on both the lowest energy (S₁ ← S₀) and the second (S₂ ← S₀) excited singlet states. acs.org This results in noticeable shifts in the positions and changes in the intensities of the corresponding absorption bands compared to the parent pyrene molecule.

Table 1: Characteristic Absorption Bands of the Pyrene Chromophore in Cyclohexane

Transition Wavelength (λmax) Molar Extinction Coefficient (ε) (mol⁻¹ cm⁻¹ L) Description
S₁ ← S₀ 372 nm 510 Weak, with vibrational fine structure
S₂ ← S₀ 334 nm 55,000 Strong, with regular vibrational structure
S₃ ← S₀ 272 nm 54,000 Strong, with regular vibrational structure
S₄ ← S₀ 243 nm 88,000 Very strong

Data sourced from studies on unsubstituted pyrene. acs.org

Influence of Molecular Structure on Absorption Maxima

The molecular structure of this compound, specifically the linkage of the (methyl)propanedioic acid group to the 1-position of the pyrene ring, is a key determinant of its absorption maxima (λmax). The substituent alters the electronic properties of the chromophore, leading to a shift in the absorption bands, a phenomenon known as a solvatochromic shift when related to solvent polarity, or more generally, a spectral shift due to structural modification. gdut.edu.cn

In the case of this compound, the substituent is connected via a methylene (-CH₂) bridge. This spacer group partially insulates the propanedioic acid moiety from the pyrene's π-electron system. However, the alkyl nature of the linkage still acts as a weak electron-donating group, perturbing the electronic energy levels of the pyrene core. Studies on other 1-substituted pyrenes have shown that even simple alkyl groups can cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the absorption spectrum. researchgate.net

This red shift occurs because the substituent destabilizes the highest occupied molecular orbital (HOMO) and/or stabilizes the lowest unoccupied molecular orbital (LUMO), effectively reducing the energy gap between them. researchgate.net A smaller HOMO-LUMO gap corresponds to a lower energy electronic transition, which manifests as an absorption of light at a longer wavelength. The introduction of substituents can also lead to a loss of the fine vibrational structure often seen in the spectrum of the highly symmetric, unsubstituted pyrene molecule. nih.gov

Table 2: Expected Influence of 1-Position Substitution on Pyrene Absorption Maxima

Transition Unsubstituted Pyrene (λmax) Expected Shift for this compound Rationale
S₁ ← S₀ ~372 nm Bathochromic (Red) Shift Substitution at the 1-position strongly influences the S₁ state, typically reducing the HOMO-LUMO gap. acs.orgresearchgate.net
S₂ ← S₀ ~334 nm Bathochromic (Red) Shift The S₂ state is also known to be significantly affected by 1-position substituents. acs.org

The magnitude of the shift is dependent on the electronic nature of the substituent. While the (methyl)propanedioic acid group itself is electron-withdrawing, its insulation by the methylene bridge means its inductive effect on the pyrene ring is weaker than that of directly conjugated groups. The primary effect is therefore the perturbation caused by the attachment at the 1-position, which consistently leads to red-shifted absorption spectra in related derivatives. researchgate.netrsc.org

Photophysical Behavior and Excited State Dynamics: Unraveling Emission Mechanisms

Fluorescence Spectroscopy of [(Pyren-1-yl)methyl]propanedioic Acid

Fluorescence spectroscopy is a primary tool for investigating the behavior of pyrene-containing compounds. science.gov The electronic excitation of the pyrene (B120774) chromophore leads to emission phenomena that provide insights into molecular aggregation, microenvironment polarity, and conformational dynamics.

When dilute solutions of a pyrene-containing compound like this compound are excited, the resulting fluorescence spectrum is characterized by a well-defined vibronic structure. This emission originates from the decay of an excited-state monomer (M*) to the ground state (M). nih.gov The monomer emission spectrum typically appears at shorter wavelengths, generally between 375 and 410 nm, and displays a series of distinct peaks. nih.gov

The five major vibronic bands are often designated as I, II, III, IV, and V. nih.gov The relative intensity of these bands is particularly sensitive to the polarity of the surrounding solvent. The ratio of the intensity of the first vibronic band (I₁, at ~375 nm) to the third vibronic band (I₃, at ~385 nm) serves as a widely used empirical parameter to gauge the polarity of the probe's microenvironment. rsc.orgacs.org In nonpolar solvents, the I₁/I₃ ratio is low, while in polar environments, the ratio increases significantly. nih.govrsc.org This sensitivity arises from the coupling of the electronic and vibronic states, making the pyrene moiety an excellent environmental probe. nih.gov

A hallmark of pyrene and its derivatives is the formation of an "excited dimer" or excimer. wikipedia.org An excimer is formed through the interaction of an excited-state pyrene monomer with a ground-state monomer (M* + M → E*). nih.gov This process is highly dependent on the concentration and the spatial proximity of the pyrene moieties. For excimer formation to occur, the two pyrene rings must be nearly parallel and within a distance of approximately 10 Å. nih.gov

The excimer emission is characterized by a broad, structureless, and red-shifted band, typically centered around 450-470 nm, which is distinctly different from the structured monomer emission. wikipedia.orgnih.govrsc.org In the context of this compound, intermolecular excimer formation would be expected to increase with higher concentrations in solution.

Furthermore, the concept of Aggregation-Induced Emission (AIE) is relevant. AIE is a phenomenon where molecules that are weakly fluorescent when dissolved in a good solvent become highly emissive upon aggregation in a poor solvent or in the solid state. rsc.orgrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations, in the aggregated state, which closes non-radiative decay channels and enhances the radiative (fluorescence) pathway. rsc.orgnih.gov For this compound, the planar pyrene unit, when functionalized, could exhibit AIE characteristics. The aggregation of molecules could lead to enhanced emission from pyrene dimers or aggregates. rsc.org

Solvatochromism describes the change in the spectral properties of a compound with a change in solvent polarity. The fluorescence of pyrene is exceptionally sensitive to its environment. wikipedia.org As discussed, the I₁/I₃ intensity ratio of the monomer emission is a key indicator of solvent polarity. acs.org For this compound, the emission spectrum is expected to exhibit significant solvatochromic shifts.

Spectroscopic Investigations of Intermolecular Interactions

Intermolecular forces play a crucial role in the solid-state packing and solution-phase aggregation of molecules, which in turn significantly influence their photophysical properties. For this compound, both hydrogen bonding and π-π stacking are expected to be dominant interactions.

The propanedioic acid (malonic acid) moiety of this compound is capable of forming strong hydrogen bonds. The carboxylic acid groups can act as both hydrogen bond donors (O-H) and acceptors (C=O). In the solid state, carboxylic acids commonly form centrosymmetric dimers through dual hydrogen bonds between the carboxyl groups. This dimerization can significantly impact the crystal packing and, consequently, the photophysical properties of the pyrene units.

In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to form hydrogen bonds. In nonpolar solvents, the formation of hydrogen-bonded dimers is favored. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites, leading to the disruption of self-associated dimers and the formation of solute-solvent hydrogen bonds. These interactions can alter the electronic environment of the pyrene chromophore, potentially leading to shifts in its absorption and emission spectra. Spectroscopic techniques such as FT-IR and NMR are instrumental in studying these hydrogen bonding interactions. For instance, in FT-IR spectroscopy, the formation of hydrogen bonds typically leads to a broadening and red-shifting of the O-H stretching vibration band.

The large, planar aromatic surface of the pyrene core makes it highly susceptible to π-π stacking interactions. acs.orgacs.org These non-covalent interactions are a driving force for the aggregation of pyrene derivatives in both solution and the solid state. The geometry of the π-π stacking can significantly alter the photophysical properties of the pyrene moiety.

Two common arrangements for π-stacked pyrene molecules are H-aggregates (face-to-face) and J-aggregates (offset). H-aggregation typically leads to a blue-shift in the absorption spectrum and often results in fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.net In contrast, J-aggregates can exhibit a red-shift in absorption and sometimes enhanced emission.

A hallmark of pyrene photophysics is the formation of an excimer (excited-state dimer) upon photoexcitation of aggregated molecules. An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity (typically < 4 Å). This results in a broad, structureless, and significantly red-shifted emission band at around 480 nm, in addition to the structured monomer emission observed at lower wavelengths (typically 370-430 nm). researchgate.net The ratio of the excimer to monomer emission intensity (IE/IM) is a sensitive probe of the local concentration and proximity of pyrene units.

Table 1: Key Intermolecular Interactions and Their Spectroscopic Signatures

Interaction TypeInteracting MoietyCommon Spectroscopic TechniquesTypical Observations
Hydrogen BondingPropanedioic AcidFT-IR, NMRBroadening and red-shift of O-H stretch (FT-IR); downfield shift of acidic protons (NMR)
π-π StackingPyrene CoreUV-Vis Absorption, FluorescenceChanges in absorption maxima (blue or red-shift); appearance of a broad, red-shifted excimer emission

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms

Beyond the intermolecular interactions that lead to aggregation and excimer formation, the excited state of the pyrene moiety can also be deactivated through energy or electron transfer processes, particularly in the presence of suitable acceptor molecules.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a process where an excited-state electron is transferred from a donor to an acceptor molecule. The pyrene moiety can act as either an electron donor or acceptor depending on the nature of the interacting species. The propanedioic acid group, being electron-withdrawing to some extent, might influence the electron-donating ability of the pyrene core.

In the context of this compound, PET could occur if an external electron acceptor or donor is present in the system. For instance, the fluorescence of a pyrene derivative can be quenched by a nearby electron-deficient molecule through PET. nih.govrsc.org The efficiency of PET is dependent on the free energy change of the reaction, the distance between the donor and acceptor, and the solvent polarity. The formation of radical ions as a result of PET can be detected using transient absorption spectroscopy. researchgate.net

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process from an excited-state donor fluorophore to a ground-state acceptor fluorophore. wikipedia.org This process is highly distance-dependent, varying with the inverse sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring distances on the nanometer scale. nih.gov

For FRET to occur between a pyrene donor and an acceptor, there must be a significant spectral overlap between the emission spectrum of the pyrene and the absorption spectrum of the acceptor. nih.govacs.org The efficiency of FRET also depends on the quantum yield of the donor, the extinction coefficient of the acceptor, and the relative orientation of the transition dipoles of the donor and acceptor. researchgate.net

In a system containing this compound, FRET could be observed if a suitable acceptor dye is introduced. The pyrene moiety would act as the donor, and upon its excitation, energy would be transferred to the acceptor, leading to quenching of the pyrene emission and sensitized emission from the acceptor.

Table 2: Comparison of PET and FRET Mechanisms

MechanismDescriptionKey RequirementsDistance Dependence
PET Transfer of an electron between donor and acceptor in the excited state.Favorable redox potentials of donor and acceptor.Typically requires close proximity (orbital overlap).
FRET Non-radiative transfer of energy from a donor to an acceptor.Spectral overlap between donor emission and acceptor absorption.1/r6 dependence, effective over 1-10 nm.

Supramolecular Architectures and Self Assembly Processes

Self-Assembly of [(Pyren-1-yl)methyl]propanedioic Acid

The self-assembly of pyrene (B120774) derivatives is a widely studied phenomenon where individual molecules spontaneously organize into ordered aggregates. acs.org In solution, this compound is expected to exhibit concentration-dependent aggregation. At low concentrations, it likely exists as monomers, but as the concentration increases past a critical point, π-π stacking interactions between the pyrene moieties drive the formation of larger assemblies. nih.gov The presence of the hydrophilic carboxylic acid groups and the hydrophobic pyrene unit gives the molecule an amphiphilic character, which is a key driver for self-assembly in various solvents. rsc.org

The controlled aggregation of pyrene derivatives is achieved by carefully designing the molecular structure. reading.ac.uk In this compound, the key design elements are:

The Pyrene Moiety: The large, planar surface of the pyrene group promotes strong π-π stacking interactions, which is a primary driving force for aggregation. acs.org

The Propanedioic Acid Group: The two carboxylic acid functions can form robust intermolecular hydrogen bonds, creating specific directional interactions that guide the assembly process. These groups also influence solubility and can be deprotonated to introduce electrostatic interactions, offering a handle to control aggregation via pH changes.

The Methylene (B1212753) Linker: The flexible methylene group connecting the pyrene and propanedioic acid units allows for conformational freedom, enabling the pyrene moieties to adopt favorable orientations for stacking.

By modifying substituents on the pyrene ring or altering the linker, it is possible to fine-tune the balance of forces (hydrophobic, π-stacking, hydrogen bonding) and thus control the size, shape, and stability of the resulting aggregates. researchgate.net

Table 1: Factors Influencing Controlled Aggregation

Structural Feature Role in Aggregation Potential for Control
Pyrene Unit Primary driver via π-π stacking Substitution on the ring can modify stacking geometry and electronic properties.
Propanedioic Acid Directional H-bonding, solubility pH changes can alter charge and interactions; esterification can remove H-bonding.

Pyrene is well-known for its unique fluorescence properties. In a dilute solution, it exhibits a characteristic monomer emission with sharp vibronic bands. However, when two pyrene molecules are in close proximity (around 3-4 Å), an excited-state dimer, or "excimer," can form upon photoexcitation. mdpi.com This excimer displays a distinct, broad, and structureless emission at a longer wavelength (around 480 nm) compared to the monomer. nih.gov

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a highly sensitive indicator of the proximity of pyrene units and is widely used to probe the self-assembly process. nih.gov

Probing Aggregation: An increase in the IE/IM ratio for this compound in solution would signify the onset of aggregation, as the pyrene units are brought into close contact within the self-assembled structures. researchgate.net

Characterizing Structure: The nature of the excimer emission can provide insights into the internal packing of the aggregates. Well-ordered, co-facial stacking of pyrene units leads to strong excimer emission. mdpi.com

Morphological Characterization of Self-Assembled Systems

Depending on factors like solvent composition, concentration, and temperature, this compound and related amphiphiles can form various nanostructures:

Nanoparticles: In aqueous solutions, hydrophobic collapse can lead to the formation of spherical nanoparticles where the pyrene cores are shielded from the water by the carboxylic acid groups. mdpi.com

Vesicles: The amphiphilic nature of the molecule could allow for the formation of bilayer vesicles, which are hollow spheres enclosing a solvent core. Such structures have been observed for other pyrene-tethered systems. researchgate.net

Gels: At higher concentrations, the formation of an entangled three-dimensional network of fibers can trap solvent molecules, leading to the formation of a supramolecular gel. acs.orgmdpi.com The pyrene-pyrene interactions within the fibers and hydrogen bonding at the junctions would be crucial for stabilizing the gel network.

The final morphology of the aggregates is highly sensitive to the molecule's architecture. rsc.org

Balance of Interactions: A delicate balance between the attractive π-π stacking of the pyrene units and the repulsive forces (steric or electrostatic) from the head groups determines the curvature of the resulting assembly. For instance, a larger effective headgroup area, potentially influenced by pH-dependent deprotonation of the diacid, would favor more highly curved structures like micelles, whereas stronger π-stacking might favor flatter, sheet-like structures or fibers. researchgate.net

Co-assembly: The morphology can be further controlled through co-assembly with other molecules. Introducing a second component can disrupt or enhance the packing of this compound, leading to morphological transitions, such as from spheres to nanofibers. mdpi.com

Table 2: Expected Nanostructures and Influencing Factors

Nanostructure Primary Driving Forces Key Influencing Factors
Nanoparticles Hydrophobic effect, π-π stacking Solvent polarity, concentration
Vesicles Amphiphilicity, molecular geometry Balance of hydrophobic/hydrophilic parts

Host-Guest Chemistry and Molecular Recognition

The self-assembled structures formed by this compound can possess cavities or binding pockets capable of encapsulating other molecules, a field known as host-guest chemistry.

The hydrophobic core of micelles or vesicles formed from this compound can serve as a microenvironment to host nonpolar guest molecules. researchgate.net The pyrene units themselves can act as binding sites for electron-deficient aromatic molecules through π-stacking interactions. This capability is central to molecular recognition, where the host assembly selectively binds to specific guests. The binding event can often be detected through changes in the photophysical properties of the pyrene host, such as quenching of its fluorescence or a change in the excimer-to-monomer emission ratio, making it a useful component for chemical sensors. acs.org

Pyrene-Based Receptors for Anion/Cation Sensing

The design of chemosensors for the detection of specific anions and cations is a significant area of research in supramolecular chemistry, with applications ranging from environmental monitoring to medical diagnostics. Pyrene derivatives are frequently employed in these sensors due to their sensitive fluorescence response to changes in their local environment. The fluorescence of the pyrene monomer is typically observed at shorter wavelengths, while the formation of an "excimer" (excited dimer) through the stacking of two pyrene units results in a characteristic broad, red-shifted emission. This dual fluorescence can be exploited for ratiometric sensing, which is highly desirable for its accuracy and reliability.

While specific studies on the ion-sensing capabilities of this compound are not extensively documented, its structure suggests significant potential in this area. The propanedioic acid group can act as a binding site for cations, with the two carboxylic acid moieties providing a chelating environment. Upon binding of a cation, the conformation of the molecule could be altered, thereby affecting the proximity of the pyrene units and leading to a change in the monomer/excimer fluorescence ratio. For instance, the binding of a metal ion could bring pyrene units closer together, enhancing excimer emission, or it could disrupt existing aggregates, leading to an increase in monomer fluorescence.

Similarly, the carboxylic acid groups can participate in hydrogen bonding interactions with anions. The presence of an anion could modulate the acidity of the carboxylic acid protons or induce a conformational change, both of which could be transduced into a fluorescence signal. The sensitivity and selectivity of such a sensor would be dependent on the size, charge, and geometry of the target ion, as well as the solvent system used.

To illustrate the principles of pyrene-based ion sensing, the following table summarizes the performance of some representative pyrene-based chemosensors for various cations.

Pyrene DerivativeTarget Ion(s)Observed Fluorescence ChangeDetection Limit
Pyrene-based Schiff baseCu²⁺, Fe²⁺Fluorescence quenching0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺)
Pyrene-benzothiazole conjugateFe³⁺, Fe²⁺Fluorescence enhancement ("turn-on")2.61 µM (Fe³⁺), 2.06 µM (Fe²⁺)
Pyrene-dipeptide conjugateAg⁺Ratiometric (monomer decrease, excimer increase)Not specified
Pyrene-pyridine Schiff basePb²⁺, Ni²⁺"Green-red" fluorescence switching (Pb²⁺), "on-off" (Ni²⁺)Not specified

This table presents data for various pyrene derivatives to illustrate the concept of pyrene-based ion sensing.

Interactions with Biomolecules through Supramolecular Forces

The interactions between small molecules and biomolecules are fundamental to many biological processes and are a key focus in the development of new therapeutic and diagnostic agents. The structure of this compound allows for multiple modes of non-covalent interaction with biomolecules such as proteins and nucleic acids.

The planar and aromatic nature of the pyrene group enables it to intercalate between the base pairs of DNA or to bind to hydrophobic pockets in proteins through π–π stacking interactions. nih.govscispace.com Such interactions are often accompanied by a distinct change in the fluorescence of the pyrene moiety, which can be used to monitor the binding event. For example, the constrained environment upon binding can restrict molecular vibrations, leading to an increase in fluorescence quantum yield.

Furthermore, the dicarboxylic acid portion of the molecule can engage in hydrogen bonding and electrostatic interactions with appropriate functional groups on the surface of biomolecules. For instance, it could interact with the positively charged side chains of amino acids such as lysine (B10760008) and arginine in proteins, or with the phosphate (B84403) backbone of DNA.

The self-assembly of this compound into nanostructures can also influence its interactions with biomolecules. For example, if the molecule self-assembles into micelles or vesicles, these structures could encapsulate hydrophobic drug molecules and deliver them to cells. The surface of these assemblies, decorated with carboxylic acid groups, could be further functionalized to target specific cell types. The aggregation of pyrene-functionalized molecules can also lead to aggregation-induced emission (AIE), a phenomenon where the fluorescence is enhanced in the aggregated state. researchgate.netnih.gov This property is highly advantageous for bioimaging applications, as it can provide a "turn-on" fluorescence signal upon binding to or accumulation within biological structures. nih.gov

The potential interactions of this compound with biomolecules are summarized in the table below.

Interacting BiomoleculePotential Interaction TypeKey Functional Groups InvolvedPotential Outcome/Application
DNAπ-π stacking (intercalation)PyreneProbing DNA structure, DNA sensing
ProteinsHydrophobic interactions, π-π stackingPyreneBinding to hydrophobic pockets, enzyme inhibition
ProteinsHydrogen bonding, electrostatic interactionsPropanedioic acidBinding to charged/polar surface residues
Cell MembranesHydrophobic interactionsPyreneMembrane insertion, cellular uptake

This table outlines the potential interactions of this compound with various biomolecules based on the known behavior of similar pyrene derivatives.

Chemical Reactivity and Mechanistic Pathways of Pyren 1 Yl Methyl Propanedioic Acid

Reactivity of the Propanedioic Acid Functionality

The propanedioic acid (malonic acid) portion of the molecule is characterized by two carboxylic acid groups attached to the same carbon atom. This arrangement dictates its reactivity, primarily involving reactions of the carboxyl groups and decarboxylation.

Like other carboxylic acids, [(Pyren-1-yl)methyl]propanedioic acid readily undergoes esterification and amidation. These reactions are fundamental for covalently linking the pyrene-containing molecule to other structures, such as polymers, surfaces, or biomolecules.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. nih.gov The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Amidation: The formation of amides from the propanedioic acid moiety typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides (like DCC or EDC) or conversion to an acyl chloride. Catalytic methods for direct amidation using boronic acids or other Lewis acids have also been developed to improve efficiency and reduce waste. ucl.ac.uk Nickel-catalyzed cross-coupling reactions have also been reported for the direct amidation of esters, providing an alternative pathway. mdpi.com

Table 1: Common Conditions for Esterification and Amidation
ReactionReagents & ConditionsTypical Application
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatSynthesis of simple alkyl esters.
Carbodiimide-Mediated AmidationAmine, Coupling Agent (e.g., EDC, DCC), Solvent (e.g., DMF, CH₂Cl₂)Peptide synthesis, bioconjugation.
Catalytic AmidationAmine, Boronic Acid Catalyst, Dehydrating conditions (e.g., molecular sieves)Greener synthesis of amides. ucl.ac.uk

A hallmark reaction of malonic acid and its derivatives is decarboxylation, which typically occurs upon heating. The presence of two carboxyl groups on the same carbon facilitates the loss of carbon dioxide (CO₂) through a cyclic transition state, leading to the formation of a substituted acetic acid. For this compound, this reaction would yield 3-(pyren-1-yl)propanoic acid.

The Krapcho decarboxylation is a specific method used for esters of malonic acids, often conducted in a polar aprotic solvent like DMSO with a salt such as lithium chloride. organic-chemistry.org Decarboxylation can also be performed under acidic or basic conditions, with the reaction temperature ranging from 40 to 220 °C depending on the specific substrate and conditions. google.com Recent advancements include photoredox-catalyzed decarboxylation, which allows the reaction to proceed under milder, visible-light-induced conditions. organic-chemistry.org

Pyrene (B120774) Core Reactivity and Functionalization

The pyrene core is a large polycyclic aromatic hydrocarbon (PAH) with a unique electronic structure that governs its reactivity, particularly in electrophilic aromatic substitution reactions.

The pyrene molecule has five distinct types of carbon atoms. The positions for electrophilic substitution are highly directed. The 1-, 3-, 6-, and 8-positions are the most electron-rich and are referred to as the 'active' sites, making them the primary targets for reactions like halogenation, nitration, and Friedel-Crafts alkylation. mdpi.comwikipedia.org In contrast, the 2- and 7-positions are less reactive toward electrophiles due to the presence of a nodal plane in the HOMO and LUMO. mdpi.comacs.org The 4-, 5-, 9-, and 10-positions, known as the K-region, are also less accessible to standard electrophilic substitution. mdpi.com

Achieving functionalization at the less reactive 2- and 7-positions often requires specialized, multi-step synthetic strategies or modern catalytic methods. acs.org For instance, Ir-catalyzed C-H borylation has been shown to selectively functionalize pyrene at the C2 and C7 positions. mdpi.com Another innovative method involves a 1,2-phosphinyl migration in an AlCl₃/NaCl melt to prepare 2- or 2,7-functionalized pyrenes from 1- or 1,6-substituted precursors. acs.orgnih.gov

Table 2: Regioselectivity in Pyrene Functionalization
Position(s)ReactivityTypical ReactionsSpecialized Methods
1, 3, 6, 8High (Active Sites)Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) mdpi.comwikipedia.orgN/A
2, 7Low (Nodal Plane)Generally unreactive to SEArIr-catalyzed borylation mdpi.com, Phosphinyl migration acs.orgacs.org
4, 5, 9, 10Low (K-Region)Generally unreactive to SEArPd-catalyzed γ-C–H arylation (with directing group) mdpi.com

Understanding the reaction mechanisms for pyrene functionalization is crucial for controlling product distribution. For electrophilic substitutions, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The stability of this intermediate determines the preferred position of attack.

For more complex transformations, such as the formation of benzo[a]pyrene (B130552) from other PAHs, computational studies using Density Functional Theory (DFT) have been employed to elucidate multi-step pathways involving radical additions, ring closures, and hydrogen abstractions. nih.gov In the context of atmospheric reactions, the oxidation of pyrene initiated by radicals like OH• involves the formation of pre-reactive complexes, followed by radical addition. researchgate.net The resulting intermediates can then react with other atmospheric species like NO₂ or O₂. researchgate.netresearchgate.net

Photochemical Reactions of this compound

The pyrene moiety is intensely fluorescent, and its photophysical properties are highly sensitive to its local environment, making it a valuable molecular probe. wikipedia.org The fluorescence emission spectrum of pyrene, particularly the ratio of the intensities of certain vibrational bands, changes with solvent polarity. wikipedia.org

Pyrene is also known for its ability to form excimers (excited-state dimers) at high concentrations. When a pyrene molecule in its excited state encounters a ground-state molecule, they can form a transient complex that emits light at a longer wavelength (around 450 nm) compared to the monomer emission. wikipedia.org

Under UV irradiation, pyrene can undergo photochemical reactions. For example, in the presence of nitrogen dioxide (NO₂), photochemical reactions can lead to the formation of nitrated pyrene derivatives, such as 1-nitropyrene (B107360) and various dinitropyrenes. nih.gov These reactions are significant in the context of atmospheric chemistry and the environmental fate of PAHs. Pyrene and its derivatives can also photogenerate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions, which can lead to further oxidative degradation or induce phototoxicity. nih.govresearchgate.net The presence of the propanedioic acid group on the [(Pyren-1-yl)methyl] moiety could potentially influence these photochemical pathways, although specific studies on this compound are limited.

Photodecomposition Pathways and Stability

The stability of this compound under illumination is expected to be limited due to the inherent photoreactivity of both the pyrene core and the malonic acid group. The primary photodecomposition pathway is hypothesized to be a photoinduced decarboxylation of the propanedioic acid unit. This process is likely initiated by the absorption of a photon by the pyrene moiety, leading to an excited state that can facilitate the cleavage of a carboxyl group.

A plausible mechanism involves a single electron transfer (SET) from the carboxylate of the propanedioic acid to the photoexcited pyrene. This would generate a pyrene radical anion and an acyloxyl radical. The acyloxyl radical is highly unstable and readily undergoes decarboxylation, losing a molecule of carbon dioxide to form a carbon-centered radical at the benzylic position. This radical is stabilized by resonance with the pyrene ring system. The final products would depend on the surrounding medium, but could involve hydrogen abstraction from the solvent to yield (1-ethylpyren-1-yl)acetic acid, followed by a second decarboxylation event under further irradiation to potentially form 1-propylpyrene.

Aryl malonic acids, in general, are known to be particularly susceptible to photoredox-catalyzed hydrodecarboxylation due to the ability of the aryl group to stabilize the resulting radical intermediate. nih.gov In the case of this compound, the extended π-system of the pyrene ring would provide significant stabilization for the benzylic radical, making this pathway highly probable.

In addition to decarboxylation, the pyrene ring itself can undergo degradation. Pyrene and its derivatives are known to be susceptible to photooxidation, especially in the presence of oxygen. organic-chemistry.orgnih.gov This can lead to the formation of pyrenequinones and other oxidation products, resulting in a loss of the characteristic pyrene fluorescence and a change in the absorption spectrum. organic-chemistry.orgnih.gov The stability of the compound is also highly dependent on the solvent. For instance, pyrene fluorophores can undergo rapid degradation in aerated chloroform (B151607) under UV-A illumination due to reactions with solvent-derived radicals, such as dichloromethyl radicals. nih.govacs.org In contrast, a higher photostability is observed in dichloromethane. nih.govacs.org

Potential Photodecomposition Pathway Initiating Step Key Intermediates Potential Final Products
Photo-decarboxylationIntramolecular SET from carboxylate to excited pyrenePyrene radical anion, Acyloxyl radical, Benzylic radical(1-Ethylpyren-1-yl)acetic acid, 1-Propylpyrene, CO2
Photo-oxidationReaction of excited pyrene with molecular oxygenPyrene radical cation, Superoxide radical anionPyrenequinones, other oxidized pyrene derivatives
Solvent-assisted degradationReaction with solvent-derived radicals (e.g., in CHCl3)Pyrene radical cation, Triplet pyreneProducts of radical addition to the pyrene ring

Photoinduced Reactions and Transformations

Beyond decomposition, the photoexcited this compound can potentially engage in a variety of photoinduced reactions. The formation of a benzylic radical via photodecarboxylation opens up pathways for various synthetic transformations. In the absence of efficient hydrogen donors, this radical could dimerize or react with other radical species present in the system.

Another potential transformation is a photo-Fries-type rearrangement, although this is more commonly observed in pyrenyl esters. acs.org This reaction involves the homolytic cleavage of the bond adjacent to the pyrene ring, followed by rearrangement and re-addition to the aromatic core. acs.org For this compound, this could theoretically involve the cleavage of the C-C bond between the pyrene ring and the methylpropanedioic acid moiety. However, photodecarboxylation is likely to be a more dominant pathway due to the inherent instability of the acyloxyl radical that would be formed after single electron transfer.

The excited state of the pyrene moiety can be quenched by various species, leading to photoinduced electron transfer (PET) or energy transfer reactions. If other reactive species are present in the solution, the excited this compound could act as a photosensitizer. The pyrene core can form both radical cations and triplet states upon irradiation, which are key intermediates in many photochemical reactions. nih.govacs.org

Reaction Type Proposed Mechanism Key Reactive Species Potential Outcome
DimerizationCoupling of two benzylic radicalsBenzylic radicalFormation of a C-C bond between two molecules
Radical AdditionReaction of the benzylic radical with an external radical scavengerBenzylic radicalFunctionalization at the benzylic position
PhotosensitizationEnergy transfer from the excited pyrene to another moleculeTriplet excited state of pyreneInitiation of a photochemical reaction in the acceptor molecule
Photoinduced Electron Transfer (PET)Electron transfer to or from the excited pyrene with another moleculePyrene radical cation or anionRedox reactions of the interacting species

The specific pathways and products will be highly dependent on the reaction conditions, including the wavelength of irradiation, the solvent, the presence of oxygen or other reactive species, and the concentration of the compound.

Advanced Functional Materials Applications and Sensing Platforms

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The development of efficient and stable organic electronic devices hinges on the design of molecules with tailored properties. Pyrene (B120774) derivatives have been extensively investigated for their utility as active components in OLEDs due to their high fluorescence quantum yields and chemical stability.

One of the most significant challenges in OLED technology is the creation of efficient, pure, and stable deep-blue light emitters. The pyrene molecule itself is a promising chromophore for blue emission; however, its large, planar structure leads to strong π-π stacking in the solid state. This aggregation often results in the formation of "excimers"—excited-state dimers—which emit light at longer, less desirable wavelengths (greenish-blue or yellow), a phenomenon known as aggregation-caused quenching (ACQ).

To overcome this, a common strategy is to chemically modify the pyrene core with bulky side groups. These modifications introduce steric hindrance that disrupts intermolecular stacking, thus preserving the intrinsic blue fluorescence of the pyrene monomer. The [(Pyren-1-yl)methyl]propanedioic acid structure aligns with this design principle. The methylpropanedioic acid group, attached to the pyrene core, can help prevent the close packing of pyrene units, thereby suppressing excimer formation and promoting pure blue electroluminescence. Research on various pyrene derivatives has demonstrated the success of this approach, achieving high external quantum efficiencies (EQE) and deep-blue color coordinates suitable for display applications. For instance, a 2,7-functionalized pyrene emitter was developed that offers exceptionally deep-blue photoluminescence with CIE coordinates of (x = 0.16, y = 0.024) and an EQE of 3.1% in a guest-host system OLED. nih.gov Another study on pyrene-core emitters with optimized diphenylamine (B1679370) side groups achieved a very high EQE of 9.25% and a long operational lifetime (LT95 of 471 hours), highlighting the potential of functionalized pyrenes. researchgate.net

Table 1: Performance of Selected Pyrene-Based Blue Emitters in OLEDs

Pyrene DerivativeMax. EQE (%)CIE Coordinates (x, y)Key Feature
N1,N6-bis(5-(tert-butyl)-2-methylphenyl)-N1,N6-bis(2,4-dimethylphenyl)pyrene-1,6-diamine9.25Not SpecifiedHigh efficiency and long lifetime. researchgate.net
2,7-functionalized pyrene3.1(0.16, 0.024)Exceptionally deep blue emission. nih.gov
PyTAnPy5.48(0.15, 0.06)Pure deep-blue emission matching EBU standard.

Efficient charge carrier transport—the movement of holes and electrons—is fundamental to the performance of organic electronic devices. The charge-transporting ability of a molecule is governed by several factors, including its electronic structure, molecular packing in the solid state, and reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing an electron).

Pyrene's extended π-conjugated system makes it an excellent candidate for charge transport. uky.edu Depending on the nature of the substituent groups, pyrene derivatives can be designed to preferentially transport holes (p-type), electrons (n-type), or both (ambipolar). Theoretical studies on pyrene derivatives have explored how different functional groups impact these properties. A study investigating pyreneacetic acid (PAA), a compound structurally related to this compound, identified it as a potential electron-transporting material. researchgate.net This suggests that the presence of carboxylic acid groups can tune the electronic properties of the pyrene core to favor electron transport. The propanedioic acid moiety in this compound, with its electron-withdrawing character, would be expected to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key requirement for efficient electron injection and transport. Furthermore, the ability of carboxylic acid groups to form hydrogen bonds could influence the molecular packing in thin films, which in turn has a profound effect on charge mobility. nih.gov

Fluorescent Sensor Development

The high sensitivity of pyrene's fluorescence to its local environment makes it a powerful building block for chemical sensors. The emission spectrum, quantum yield, and fluorescence lifetime of pyrene can be significantly altered by the presence of specific analytes, forming the basis for "turn-on," "turn-off," or ratiometric sensing platforms.

Pyrene-based sensors have been developed for a wide array of analytes, including metal ions, anions, and small organic molecules. The sensing mechanism often relies on the modulation of photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer-monomer switching.

For example, a pyrene-based sensor was designed for the highly sensitive "turn-on" detection of Cu²⁺ and 3-nitropropionic acid. researchgate.net In the absence of the analyte, the sensor's fluorescence was weak due to a PET process. Upon binding Cu²⁺, this process was hindered, causing a significant enhancement in fluorescence. researchgate.net Similarly, other pyrene derivatives have been shown to detect ions like Fe³⁺, Pb²⁺, and Hg²⁺ through fluorescence quenching, where the interaction with the metal ion provides a non-radiative pathway for the excited state to decay. uky.edunih.gov The versatility of the pyrene scaffold allows for its incorporation into diverse molecular architectures to achieve high selectivity for specific targets.

Table 2: Examples of Analytes Detected by Pyrene-Based Fluorescent Sensors

Sensor Type (Pyrene Derivative)Target Analyte(s)Sensing Mechanism
Pyrene with triazole groupsCu²⁺, Pb²⁺, Hg²⁺Fluorescence Quenching. uky.edu
Pyrene-based "PP" sensorCu²⁺, 3-nitropropionic acid"Turn-on" (PET hindrance). researchgate.net
2-(pyren-2-yl)-1-(pyren-2-ylmethyl)-1H-benzo[d]imidazoleFe³⁺Fluorescence Quenching. nih.gov
Pyrene-based porous organic polymerPesticides (trifluralin, dicloran)Fluorescence Quenching.

The design of a successful fluorescent sensor requires two key components: a signaling unit (the fluorophore) and a recognition unit (the binding site). In this compound, the pyrene moiety serves as the fluorescent reporter, while the propanedioic acid group is a versatile recognition site.

The two carboxylic acid groups of the propanedioic acid moiety are excellent Lewis bases and can act as a chelating agent for a variety of metal cations. This bidentate binding capability can offer higher affinity and selectivity compared to monodentate binding sites. Upon chelation of a metal ion, the electronic properties of the propanedioic acid group would be altered, which in turn could influence the pyrene core through space or through the short methylene (B1212753) bridge, leading to a change in its fluorescence output (either enhancement or quenching).

Furthermore, the carboxylic acid groups can participate in hydrogen bonding interactions, enabling the detection of molecules like amines or other hydrogen bond donors/acceptors. This concept is analogous to pyrene-fatty acid conjugates, which have been investigated as probes where the carboxylic acid group plays a key role in the molecule's assembly and interaction with its environment. researchgate.net The dicarboxylic acid structure of this compound provides a robust platform for creating sensors where the binding event is directly translated into a measurable optical signal.

Light-Harvesting Systems

Artificial light-harvesting systems, inspired by natural photosynthesis, aim to capture light energy and channel it to a specific location to drive a chemical reaction. These systems typically consist of an array of donor chromophores (the "antenna") that absorb light and efficiently transfer the energy, often via Förster Resonance Energy Transfer (FRET), to an acceptor chromophore.

The strong absorption in the near-UV region and high fluorescence quantum yield make pyrene an excellent candidate for an energy donor in such antenna systems. bldpharm.com A molecule like this compound could serve as a fundamental building block in a larger supramolecular light-harvesting assembly. The pyrene unit would act as the antenna, absorbing photons and reaching an excited state. This energy could then be transferred to a suitable acceptor molecule. The propanedioic acid group provides a crucial chemical handle for covalently linking the pyrene antenna to other components of the system, such as other chromophores, catalytic centers, or scaffolds, enabling the construction of complex and efficient energy-transfer cascades. scispace.com

Energy Transfer Processes in Pyrene Aggregates

The aggregation of pyrene-containing molecules like this compound can lead to efficient energy transfer through several mechanisms. These processes are highly dependent on the concentration, solvent, and specific arrangement of the molecules. rsc.org

One of the most notable photophysical phenomena observed in pyrene and its derivatives is the formation of an "excimer" (excited dimer). acs.org An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity. acs.org This process is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum, typically centered around 480 nm, in contrast to the structured monomer emission observed at lower concentrations (between 360 and 440 nm). acs.org The formation and emission of the excimer represent a pathway for energy transfer, where the excitation energy is delocalized over the two interacting molecules. acs.org

Another critical mechanism for energy transfer in pyrene-based systems is Förster Resonance Energy Transfer (FRET). wikipedia.org FRET is a non-radiative process where energy is transferred from an excited "donor" chromophore to a nearby "acceptor" chromophore through dipole-dipole coupling. wikipedia.orgnih.gov The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. wikipedia.orgnih.gov In systems containing this compound, the pyrene moiety can act as an efficient energy donor to a suitable acceptor molecule. The rate of energy transfer in such systems can be very high, leading to significant quenching of the pyrene monomer fluorescence and sensitization of the acceptor's emission. nih.govrsc.org

The efficiency of these energy transfer processes is crucial for the development of light-harvesting systems. researchgate.net In such systems, pyrene derivatives can absorb light energy and channel it to a reaction center or another chromophore. researchgate.net

Table 1: Key Mechanisms of Energy Transfer in Pyrene Aggregates

Mechanism Description Key Characteristics Typical Distance
Excimer Formation An excited monomer associates with a ground-state monomer to form an excited dimer. acs.orgBroad, structureless, red-shifted emission. acs.orgRequires close proximity (π-π stacking).
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from an excited donor to a ground-state acceptor via dipole-dipole coupling. wikipedia.orgQuenching of donor fluorescence; sensitization of acceptor fluorescence. rsc.org1-10 nm. nih.gov
Exciton Migration Migration of the excited state (exciton) through an assembly of chromophores. aip.orgOperates at all temperatures with very high transfer rates. aip.orgDependent on molecular packing.

Potential for Artificial Photosynthesis Systems

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. acs.org Pyrene-based compounds, owing to their excellent light-harvesting capabilities, are promising candidates for use in these systems, particularly as photosensitizers. nih.gov

A photosensitizer absorbs light energy and initiates subsequent chemical reactions through energy or electron transfer. The pyrene moiety in this compound can absorb photons in the UV-visible region and transfer the excitation energy to a catalytic center. This is a critical first step in processes like water splitting for hydrogen production or the reduction of carbon dioxide. rsc.orgrsc.org

Recent research has demonstrated the use of pyrene-based covalent organic frameworks (COFs) for the photocatalytic production of hydrogen peroxide and hydrogen. rsc.orgnih.gov In these systems, the pyrene units act as the primary light absorbers. The ordered structure of COFs facilitates efficient charge separation and transport, which is crucial for high catalytic activity. rsc.org For example, an optimal distance between nitrogen active sites in pyrene-based COFs was found to significantly enhance charge separation efficiency and boost hydrogen evolution rates to as high as 19.6 mmol g⁻¹ h⁻¹. rsc.org

Furthermore, pyrene derivatives can participate in sensitization-initiated electron transfer (SenI-ET) processes. This involves two consecutive light absorption events that trigger a sequence of energy and electron transfer steps, allowing for thermodynamically demanding reactions to occur. rsc.org The pyrene radical anion (Py•−), a key intermediate in these reactions, is a powerful reducing agent capable of driving reactions like the dehalogenation of aryl chlorides. rsc.org The propanedioic acid group in this compound could potentially be used to anchor the molecule to catalytic surfaces or other components in an artificial photosynthetic assembly.

Emerging Applications in Optoelectronic Devices and Advanced Materials

The unique electronic and photophysical properties of pyrene make it a valuable component in the design of materials for optoelectronic devices. uky.edu The planar structure of pyrene promotes strong π-π stacking, which can facilitate charge transport, a critical property for organic semiconductors. researchgate.net

Pyrene derivatives have been extensively investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrene is known for its high fluorescence quantum yield and can function as a blue light emitter. nih.gov However, the tendency of planar pyrene molecules to form excimers in the solid state can cause a red-shift in emission, leading to less desirable greenish-blue or green light. nih.gov Molecular design strategies, such as introducing bulky substituents to hinder π-π stacking, are employed to achieve pure blue emission. nih.gov Pyrene-based materials can also serve as hole-transporting layers in OLEDs due to their suitable HOMO energy levels and high charge carrier mobility. nih.govacs.org Non-doped OLEDs using pyrene-substituted ethenes as emitters have shown high efficiencies, with external quantum efficiencies up to 3.3%. rsc.org

Organic Field-Effect Transistors (OFETs): The ability of pyrene derivatives to self-assemble into ordered structures makes them suitable for use as the active layer in OFETs. researchgate.net These devices require materials with high charge carrier mobility. nih.gov While some pyrene derivatives show poor charge transport, appropriate chemical modification can lead to materials with good performance. researchgate.net For instance, discotic liquid crystalline derivatives of pyrene have demonstrated ambipolar charge transport with mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹. rsc.org

Photoconductive Materials: Pyrene derivatives have shown promise as photoconductive materials, where their electrical conductivity increases upon exposure to light. rsc.org This property is valuable for applications in photodetectors and other light-sensing devices.

The combination of the pyrene chromophore with the carboxylic acid functionality in this compound offers a versatile platform. The carboxylic acid groups can be used to anchor the molecule to surfaces, such as the gate dielectric in an OFET or an electrode in a solar cell, potentially improving device performance and stability. acs.orgparagraf.com

Table 2: Performance of Selected Pyrene-Based Optoelectronic Devices

Device Type Pyrene Derivative Role of Pyrene Key Performance Metric
OLEDPyrene-benzimidazole derivativeEmitterEQE: 4.3%; Luminance: 290 cd m⁻²; Pure blue emission (CIE: 0.1482, 0.1300) nih.gov
OLED1,2-diphenyl-1,2-dipyrenyletheneEmitterEQE: 3.3%; Luminance: 49830 cd m⁻²; Green emission rsc.org
OFETDiscotic pyrene derivativeActive LayerAmbipolar charge mobility: ~10⁻³ cm² V⁻¹ s⁻¹ rsc.org
OFETAsymmetric dithienylpyreneActive LayerInvestigation of FET characteristics rsc.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Strategies for Enhanced Structural Diversity

Future synthetic research will likely focus on developing more efficient and regioselective methods for the functionalization of the pyrene (B120774) core in precursors to [(Pyren-1-yl)methyl]propanedioic acid. While methods for introducing substituents at various positions of the pyrene ring are known, there is a continuous need for strategies that offer greater control over the substitution pattern. nih.gov This will enable the synthesis of a wider range of derivatives with tailored electronic and steric properties.

Furthermore, the development of novel synthetic routes to introduce diverse functional groups onto the propanedioic acid moiety will be crucial. This could involve esterification, amidation, or conversion to other functional groups, thereby expanding the range of potential applications. Research into practical, large-scale syntheses of pyrene-2-carboxylic acid, a related compound, highlights the importance of robust synthetic methods for making these building blocks more accessible. researchgate.net

Key areas for future synthetic exploration include:

Regioselective C-H borylation: This technique has been shown to be effective for the synthesis of 2- and 2,7-functionalized pyrene derivatives and could be adapted for precursors of the target compound. nih.gov

Cross-coupling reactions: The use of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with halogenated pyrene precursors will continue to be a valuable tool for creating structural diversity. nih.gov

Post-synthetic modification: Developing methods to modify the propanedioic acid group after the initial synthesis will provide a modular approach to a variety of functional molecules.

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be essential for elucidating the intricate relationships between the molecular structure of this compound derivatives and their photophysical and electronic properties. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into ground and excited state properties, helping to predict how structural modifications will affect absorption and emission spectra, quantum yields, and charge transfer characteristics.

Experimental studies will be needed to verify these theoretical predictions. Techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and time-resolved fluorescence spectroscopy will be crucial for characterizing the optoelectronic properties of newly synthesized derivatives. This integrated approach will accelerate the discovery of new materials with optimized performance for specific applications.

Research ApproachTechniques and Focus AreasExpected Outcomes
Computational DFT, TD-DFTPrediction of HOMO/LUMO energy levels, absorption and emission wavelengths, and charge distribution.
Experimental UV-Vis and fluorescence spectroscopy, cyclic voltammetry, time-resolved fluorescenceValidation of theoretical models, determination of quantum yields and fluorescence lifetimes.
Integrated Correlative analysis of theoretical and experimental dataEstablishment of clear structure-property relationships to guide rational molecular design.

Development of Advanced Materials with Tunable Optoelectronic and Supramolecular Properties

The inherent properties of the pyrene core, such as its ability to form excimers and its sensitivity to the local environment, make this compound an excellent building block for advanced materials. nih.gov Future research should explore the incorporation of this molecule into various material architectures, including:

Metal-Organic Frameworks (MOFs): The carboxylic acid groups of the propanedioic acid moiety are ideal for coordinating with metal ions to form MOFs. researchgate.netscispace.comrsc.org These materials could exhibit interesting properties for gas storage, separation, and catalysis. nih.govacs.org

Supramolecular Gels: The π-stacking interactions of the pyrene units, combined with hydrogen bonding from the carboxylic acid groups, could lead to the formation of stimuli-responsive supramolecular gels with applications in sensing and soft robotics. mdpi.com

Liquid Crystals: The rigid pyrene core suggests that derivatives of this compound could exhibit liquid crystalline behavior, which is of interest for display technologies and organic electronics. mdpi.com

Polymers and Dendrimers: Incorporation of the molecule into polymeric or dendritic structures could lead to materials with enhanced processability and unique photophysical properties. uky.edu

The ability to tune the optoelectronic and supramolecular properties of these materials by modifying the structure of the parent molecule will be a key focus of future research.

Expanding the Scope of Sensing Applications to Complex Biological and Environmental Systems

Pyrene derivatives are well-known for their use as fluorescent probes due to their high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to the polarity of their environment. researchgate.netresearchgate.net Future research should leverage these properties to develop sensors based on this compound for the detection of a wide range of analytes in complex systems.

Potential sensing applications include:

Heavy Metal Ion Detection: The carboxylic acid groups can act as binding sites for metal ions, and the fluorescence of the pyrene unit could be modulated upon binding, allowing for the detection of toxic heavy metals in environmental samples. nih.govmdpi.com

Anion Sensing: The Lewis acidic character of boronic acid derivatives of pyrene has been utilized for anion sensing, and similar strategies could be employed with derivatives of the target compound.

Biological Imaging: After suitable functionalization to ensure biocompatibility and cell permeability, derivatives could be used for in vivo imaging and the detection of biomolecules. nih.govmdpi.com The ability of pyrene to form excimers can be exploited for ratiometric sensing, which provides a built-in self-calibration and improves the reliability of the sensor. researchgate.net

pH Sensing: The protonation state of the carboxylic acid groups will influence the electronic properties of the pyrene core, suggesting potential applications as fluorescent pH sensors.

The development of sensors for real-world applications will require a focus on selectivity, sensitivity, and stability in complex matrices.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of this compound position it at the interface of chemistry, materials science, and nanotechnology. Future interdisciplinary research will be crucial for translating the fundamental properties of this molecule into functional devices and systems.

Promising areas for interdisciplinary collaboration include:

Organic Electronics: Pyrene derivatives have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.edunih.gov The propanedioic acid group provides a means to anchor the molecule to semiconductor surfaces, which could be advantageous in the fabrication of electronic devices. scientificlabs.ie

Nanoparticle Functionalization: The molecule can be used to functionalize the surface of nanoparticles, imparting them with the fluorescent properties of pyrene. These hybrid nanomaterials could find applications in bioimaging, sensing, and catalysis.

DNA Nanotechnology: Pyrene-functionalized oligonucleotides have been used to create self-assembling nanostructures and as probes for DNA detection. nih.govrsc.orgnih.govnih.gov The dicarboxylic acid functionality of the target compound could offer a new way to link pyrene units to DNA or other biomolecules.

Light-Harvesting Systems: The strong absorption and emission of pyrene make it a candidate for use in artificial light-harvesting systems, where it can act as an energy donor. nih.govnih.gov

By fostering collaborations between chemists, physicists, materials scientists, and engineers, the full potential of this compound and its derivatives can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(Pyren-1-yl)methyl]propanedioic acid, and how should experimental conditions be designed to ensure reproducibility?

  • Methodological Answer : Synthesis typically involves coupling pyrene derivatives with propanedioic acid via esterification or alkylation. Key considerations include:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) or coupling agents (DCC/DMAP) to promote reactivity while minimizing side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of pyrenyl intermediates.
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and thermal stability of pyrene .
  • Documentation : Record batch-specific details (e.g., purity of starting materials, reaction times) to align with IUPAC reproducibility standards .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (70:30 to 95:5) to resolve unreacted pyrene derivatives .
  • NMR : Confirm structural integrity via ¹H NMR (pyrenyl protons at δ 7.8–8.5 ppm; methylene protons at δ 4.2–4.5 ppm) and ¹³C NMR (carboxylic carbons at δ 170–175 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 210–215°C) with literature to detect impurities .

Intermediate Research Questions

Q. What spectroscopic and computational strategies are recommended for characterizing this compound’s electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Analyze absorbance peaks (e.g., 330–350 nm for pyrene π→π* transitions) to assess conjugation effects from the methylpropanedioate group .
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict HOMO-LUMO gaps and compare with experimental electrochemical data .
  • Fluorescence Quenching Studies : Measure emission intensity changes in varying solvents (e.g., ethanol vs. DMSO) to study solvent-polarity-dependent excited-state behavior .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Solubility Trials : Use standardized protocols (e.g., shake-flask method at 25°C) across solvents (e.g., DMSO, chloroform) to isolate variables like humidity and particle size .
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers caused by inconsistent solvent purity or equilibration times .
  • Literature Cross-Validation : Prioritize peer-reviewed studies adhering to OECD solubility guidelines over non-reviewed preprints .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) to differentiate thermodynamic vs. kinetic control. Use HPLC to quantify adduct formation .
  • Isotopic Labeling : Introduce deuterium at the pyrenyl methyl position to track electronic effects via ²H NMR isotope shifts .
  • Computational Transition-State Modeling : Identify steric/electronic barriers using Gaussian09 with MP2/cc-pVDZ to explain preferential attack at the pyrene C1 position .

Q. How should researchers address contradictions in cytotoxicity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Replication : Use multiple cell lines (e.g., HEK293, HeLa) with standardized MTT assays (24–72 hr exposure) to isolate cell-type-specific effects .
  • Metabolomic Profiling : Compare intracellular metabolite levels (via LC-MS) to identify off-target interactions (e.g., ROS generation) confounding cytotoxicity results .
  • Ethical Alignment : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign studies if cytotoxicity arises from impurities rather than the compound itself .

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